2-(4-Bromo-2-methylphenyl)acetonitrile
Overview
Description
2-(4-Bromo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is characterized by a bromine atom and a methyl group attached to a benzene ring, which is further connected to an acetonitrile group. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile typically involves the bromination of 2-methylphenylacetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-(4-Bromo-2-methylphenyl)ethylamine.
Oxidation: Formation of 2-(4-Bromo-2-methylphenyl)acetic acid.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)acetonitrile is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)acetonitrile
- 2-(4-Chloro-2-methylphenyl)acetonitrile
- 2-(4-Fluoro-2-methylphenyl)acetonitrile
Uniqueness
2-(4-Bromo-2-methylphenyl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNKXZIJKBMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593554 | |
Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215800-05-8 | |
Record name | (4-Bromo-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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